molecular formula C43H66N12O12S2 B15088690 Oxtocin

Oxtocin

Cat. No.: B15088690
M. Wt: 1007.2 g/mol
InChI Key: XNOPRXBHLZRZKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oxytocin is a peptide hormone and neuropeptide that is produced in the hypothalamus and released by the posterior pituitary gland. It plays a crucial role in various physiological processes, including childbirth, lactation, and social bonding. Oxytocin is often referred to as the “love hormone” due to its role in promoting social interactions and bonding between individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Oxytocin can be synthesized using both liquid-phase and solid-phase peptide synthesis methods. The liquid-phase synthesis involves the use of benzyloxy carbonyl acyl (CBZ) protection routes, where dipeptides are protected under acidic conditions and then condensed. After deprotection and oxidation, the target product oxytocin is obtained . Solid-phase synthesis is another method where the peptide chain is assembled on a solid support, allowing for easier purification and higher yields .

Industrial Production Methods

In industrial settings, oxytocin is produced using recombinant DNA technology. This involves inserting the gene encoding oxytocin into bacterial or yeast cells, which then produce the hormone. The oxytocin is subsequently purified from the culture medium using various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Oxytocin undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the synthesis and modification of oxytocin include diphenyl azidophosphate, dioxane, piperidine, and trifluoroacetic acid (TFA). Reaction conditions typically involve controlled temperatures ranging from -20 to 40 degrees Celsius and reaction times of 10-40 hours .

Major Products Formed

The major products formed from these reactions include various oxytocin analogs with modified biological activities. These analogs are used in research to study the different physiological effects of oxytocin .

Properties

IUPAC Name

1-[19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-butan-2-yl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H66N12O12S2/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNOPRXBHLZRZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H66N12O12S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1007.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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